molecular formula C23H25FN4O3 B3015720 5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775335-58-4

5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B3015720
CAS No.: 1775335-58-4
M. Wt: 424.476
InChI Key: NVPBSXSABJMIRR-UHFFFAOYSA-N
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Description

The compound “5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” is a complex organic molecule. It has a molecular formula of C23H25FN4O3 . The structure of this compound is not directly available from the search results.


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .

Scientific Research Applications

Molecular Properties and Docking Studies

  • A study conducted by Karayel (2021) explored the molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives, including compounds structurally similar to 5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. These compounds showed potential as EGFR inhibitors and thus could be significant in anti-cancer research (Karayel, 2021).

Antimicrobial Activities

  • Research by Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, closely related to the chemical . These compounds displayed good to moderate antimicrobial activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Lipase and α-glucosidase Inhibition

  • A study by Bekircan et al. (2015) involved synthesizing heterocyclic compounds derived from 1,2,4-triazole and tested their inhibition of lipase and α-glucosidase. Some compounds, structurally similar to the one , showed significant inhibitory activities, suggesting potential applications in treating diseases related to these enzymes (Bekircan et al., 2015).

π-Hole Tetrel Bonding Interactions

  • The research by Ahmed et al. (2020) investigated the π-hole tetrel bonding interactions in triazole derivatives, including ethyl 2-(4-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate. This study provides insights into the molecular interactions and structural properties of such compounds, which is essential for understanding their potential applications (Ahmed et al., 2020).

Synthesis and Characterization

  • The work by Moreno-Fuquen et al. (2019) focused on the synthesis and characterization of related triazole compounds, including studies on their molecular structures and properties. This research adds to the understanding of the synthesis and physical properties of these compounds, which is crucial for their application in various scientific fields (Moreno-Fuquen et al., 2019).

Properties

IUPAC Name

3-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3/c1-15-3-5-16(6-4-15)14-28-21(25-26-23(28)30)17-9-11-27(12-10-17)22(29)18-7-8-20(31-2)19(24)13-18/h3-8,13,17H,9-12,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPBSXSABJMIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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